molecular formula C7H3F4NO2 B1389776 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1214365-86-2

3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B1389776
CAS No.: 1214365-86-2
M. Wt: 209.1 g/mol
InChI Key: SVXHKNUBOYNCCU-UHFFFAOYSA-N
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Description

3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated compounds are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and bioavailability.

Biochemical Analysis

Biochemical Properties

3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the overall metabolic flux. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, resulting in altered cellular responses. Furthermore, this compound can impact cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on biological systems becomes significant only above certain concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolic intermediates. Additionally, this compound can influence the synthesis and degradation of specific metabolites, thereby altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For instance, this compound may be actively transported into cells via specific transporters, influencing its intracellular concentration and subsequent biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells is essential for understanding its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reactions typically require strong electrophiles and may be carried out under acidic conditions.

    Nucleophilic Substitution: Common nucleophiles include amines and alkoxides, and reactions are often conducted in polar aprotic solvents like dimethylformamide.

Major Products

The major products of these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with an amine may yield an aminopyridine derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can significantly influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various applications, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXHKNUBOYNCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214365-86-2
Record name 3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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